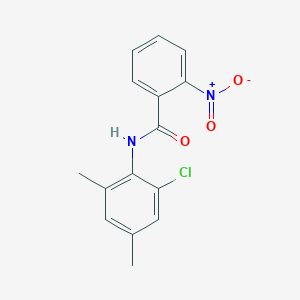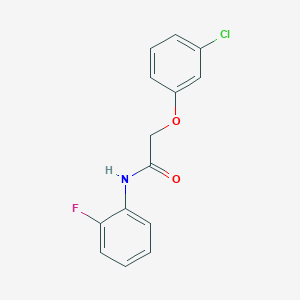![molecular formula C18H22N6OS B5520460 1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that often exhibit significant biological activities due to their structural features. The presence of indazole, thiadiazole, and piperazinone moieties suggests potential for pharmacological application, given these substructures are frequently explored for therapeutic benefits. Research into similar compounds provides a foundation for understanding the synthesis, molecular structure, and properties that could be extrapolated to this compound.
Synthesis Analysis
Synthesis of complex molecules incorporating indazole, thiadiazole, and piperazine frameworks often involves multi-step reactions, including cyclization, condensation, and substitution reactions. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving the piperazine moiety through a series of reactions starting from basic heterocyclic compounds, indicative of the complex synthetic routes required for such molecules (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing indazole, thiadiazole, and piperazine units is characterized by NMR, IR, and mass spectrometry, providing detailed insights into their chemical makeup. For instance, the structural characterization of synthesized compounds by Xia (2015) highlights the utility of these analytical techniques in confirming molecular structures of complex organic compounds (Xia, 2015).
Chemical Reactions and Properties
Compounds with the specified moieties engage in a variety of chemical reactions, reflective of their functional groups' reactivity. These reactions can include nucleophilic substitution, electrophilic addition, and cycloadditions. The chemical properties are significantly influenced by the presence of these heterocyclic moieties, which can impart biological activity through interactions with biological targets. Research by Deshmukh et al. (2017) on similar compounds showcases the synthesis and potential reactions these molecules can undergo (Deshmukh et al., 2017).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies and are essential for the formulation and application of these compounds in a laboratory or therapeutic context. Studies similar to those by Ahmed et al. (2017) provide insights into the physical properties of compounds with comparable structural characteristics (Ahmed et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependent behavior, are defined by the functional groups present in the molecule. These properties influence the compound's interaction with biological systems and its stability under various conditions. The research by Omar et al. (2022) on piperazine analogues containing thiadiazole rings provides a context for understanding how these moieties contribute to the overall chemical properties of such molecules (Omar et al., 2022).
Scientific Research Applications
Synthesis and Biological Activities
Research has been focused on the synthesis and evaluation of biological activities of compounds related to the chemical structure of interest. For example, novel thiadiazole amide compounds containing the piperazine moiety have been synthesized, with some showing inhibitory effects against specific bacteria and antiviral activities against tobacco mosaic virus (Z. Xia, 2015). Furthermore, derivatives have been created to investigate their antimicrobial, antilipase, and antiurease activities, with some compounds displaying moderate to good antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013).
Antimicrobial and Antiviral Evaluation
Several studies have focused on the synthesis of thiadiazole systems and their antimicrobial evaluation. For instance, some newly synthesized 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole derivatives have been evaluated for their antimicrobial properties, indicating potential as antimicrobial agents (W. Hamama et al., 2017). Additionally, research into designing and synthesizing derivatives for anti-tubercular activity has yielded compounds with moderate to very good activity against Mycobacterium tuberculosis strains, highlighting the therapeutic potential of such chemical structures (Kalaga Mahalakshmi Naidu et al., 2016).
Pharmacological Evaluation
The exploration of novel derivatives for pharmacological uses, including antidepressant and antianxiety activities, has been a significant area of research. For instance, a series of compounds synthesized from furan and piperazine showed promising results in reducing immobility times in animal models, suggesting potential antidepressant and antianxiety properties (J. Kumar et al., 2017).
Antimicrobial Agent Development
The development of compounds as antimicrobial agents, particularly against bacterial and fungal strains, has been an ongoing research theme. Novel piperazine-based thiadiazolines, for example, have shown promising in vitro antimicrobial potential, indicating their suitability as antimicrobial agents with specific efficacy against bacteria and fungi (Rahul V. Patel et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1H-indazol-6-yl)-5-methyl-4-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-11(2)18-16(26-22-21-18)9-23-10-17(25)24(8-12(23)3)14-5-4-13-7-19-20-15(13)6-14/h4-7,11-12H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNBZBQBPEPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1CC2=C(N=NS2)C(C)C)C3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)

![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)